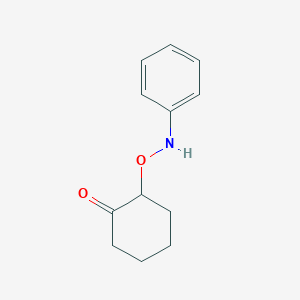
2-(N-phenylaminooxy)-1-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-phenylaminooxy)-1-cyclohexanone is an organic compound characterized by the presence of a phenylaminooxy group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylaminooxy)-1-cyclohexanone typically involves the reaction of cyclohexanone with N-phenylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(N-phenylaminooxy)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenylaminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(N-phenylaminooxy)-1-cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(N-phenylaminooxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The phenylaminooxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-(N-phenylaminooxy)-1-cyclohexanone can be compared with other similar compounds, such as:
N-phenylhydroxylamine: Shares the phenylaminooxy group but lacks the cyclohexanone ring.
Cyclohexanone oxime: Contains the cyclohexanone ring but has an oxime group instead of the phenylaminooxy group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety, differing in structure and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
484696-92-6 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-anilinooxycyclohexan-1-one |
InChI |
InChI=1S/C12H15NO2/c14-11-8-4-5-9-12(11)15-13-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2 |
InChI-Schlüssel |
QFHNHNNRQVLGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)ONC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


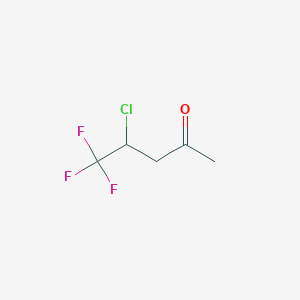
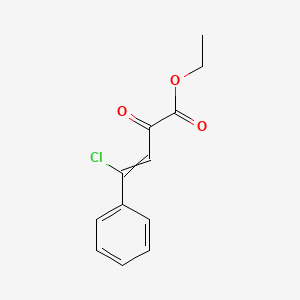
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
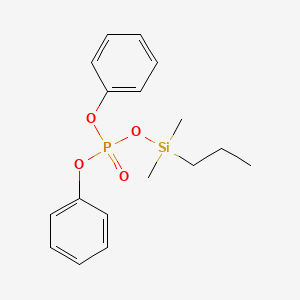
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
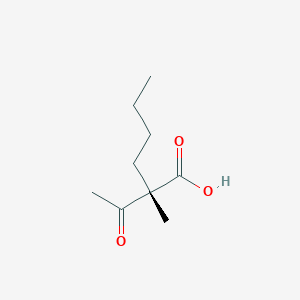
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
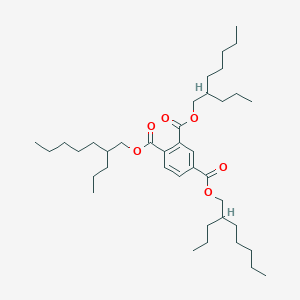
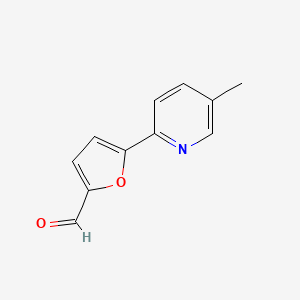
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
